p-Xylylenebis(triphenylphosphonium chloride)

Vue d'ensemble

Description

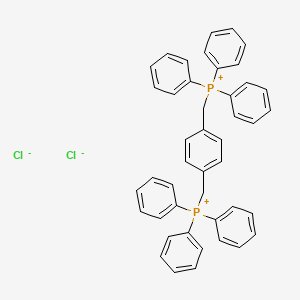

p-Xylylenebis(triphenylphosphonium chloride) is a chemical compound with the molecular formula C44H38Cl2P2. It is known for its unique structure, which consists of two triphenylphosphonium groups connected by a p-xylylene bridge. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-xylylenebis(triphenylphosphonium chloride) typically involves the reaction of p-xylylene dibromide with triphenylphosphine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of p-xylylenebis(triphenylphosphonium chloride) follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques to handle bulk quantities. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: p-Xylylenebis(triphenylphosphonium chloride) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to generate phosphine derivatives.

Substitution: The chloride ions can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts.

Applications De Recherche Scientifique

p-Xylylenebis(triphenylphosphonium chloride) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.

Biology: The compound is studied for its potential use in mitochondrial targeting due to the triphenylphosphonium moiety.

Medicine: Research is ongoing to explore its potential as a drug delivery agent, especially for targeting cancer cells.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of p-xylylenebis(triphenylphosphonium chloride) involves its ability to interact with biological membranes, particularly the mitochondrial membrane. The triphenylphosphonium groups facilitate the compound’s accumulation in the mitochondria, where it can exert its effects. This targeting ability is due to the positive charge on the phosphonium groups, which are attracted to the negatively charged mitochondrial membrane.

Comparaison Avec Des Composés Similaires

- Benzyltriphenylphosphonium chloride

- (4-Methoxybenzyl)triphenylphosphonium chloride

- (4-Chlorophenoxymethyl)triphenylphosphonium chloride

Comparison: p-Xylylenebis(triphenylphosphonium chloride) is unique due to its p-xylylene bridge, which provides distinct structural and electronic properties compared to other triphenylphosphonium compounds. This bridge allows for specific interactions and applications that are not possible with simpler phosphonium salts.

Activité Biologique

p-Xylylenebis(triphenylphosphonium chloride) is a phosphonium salt with the chemical formula . This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of two triphenylphosphonium groups linked by a p-xylylene bridge. Its molecular weight is approximately 699.65 g/mol, and it appears as a white crystalline solid. The structure is significant for its potential interactions within biological systems, particularly in cellular environments.

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₃₈Cl₂P₂ |

| Molecular Weight | 699.65 g/mol |

| CAS Number | 1519-47-7 |

| Appearance | White crystalline solid |

| Melting Point | Not specified |

Research indicates that p-xylylenebis(triphenylphosphonium chloride) exhibits notable biological activities, particularly in the context of mitochondrial function and cellular metabolism. The compound can influence the mitochondrial membrane potential, which plays a critical role in energy production and apoptosis.

- Mitochondrial Targeting : The triphenylphosphonium moiety allows for selective accumulation in mitochondria due to the negative membrane potential of these organelles.

- Reactive Oxygen Species (ROS) Modulation : Studies suggest that this compound can modulate ROS levels, potentially offering protective effects against oxidative stress in cells.

Study 1: Mitochondrial Protection

A study published in the Journal of Applied Polymer Science explored the protective effects of p-xylylenebis(triphenylphosphonium chloride) on mitochondrial function under stress conditions. The researchers found that treatment with the compound significantly reduced mitochondrial dysfunction induced by oxidative stress, suggesting its potential as a therapeutic agent in conditions like neurodegenerative diseases .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound. In vitro studies demonstrated that p-xylylenebis(triphenylphosphonium chloride) inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. The results indicated that the compound could be a promising candidate for developing new anticancer therapies .

Table 2: Summary of Biological Activities

Safety and Toxicity

While p-xylylenebis(triphenylphosphonium chloride) shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate low toxicity levels; however, comprehensive evaluations are necessary to establish safe dosage ranges for therapeutic use.

Table 3: Toxicity Data Overview

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | Not specified |

| Safety Classification | Low toxicity |

Propriétés

IUPAC Name |

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38P2.2ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJPQCPINLADS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926795 | |

| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-47-7 | |

| Record name | p-Xylylenebis(triphenylphosphonium chloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, 1,1'-[1,4-phenylenebis(methylene)]bis[1,1,1-triphenyl-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [p-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.